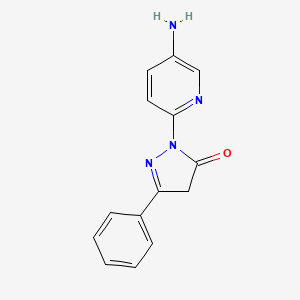

1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aminopyridines are a class of heterocyclic compounds that have been extensively studied due to their interesting biological activities . They exist in various isomeric forms and have diverse pharmacological activities .

Synthesis Analysis

The synthesis of aminopyridine derivatives involves various methods and procedures . The Chichibabin amination is one of the methods used for the synthesis of aminopyridines .

Molecular Structure Analysis

The molecular structure of aminopyridines depends on the presence of heteroatoms in the pyridine ring . These heteroatoms play a crucial role in the coordination with metals .

Chemical Reactions Analysis

Aminopyridine ligands depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity . Chelating ligands containing O and N donor atoms exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .

Physical And Chemical Properties Analysis

The physical and chemical properties of aminopyridines depend on their molecular structure . For example, the compound “1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one” has a molecular weight of 254.29 g/mol .

科学的研究の応用

Anti-Fibrosis Activity

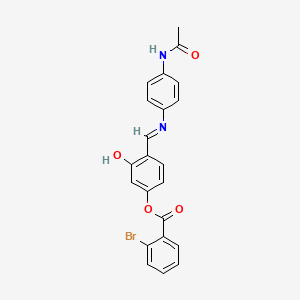

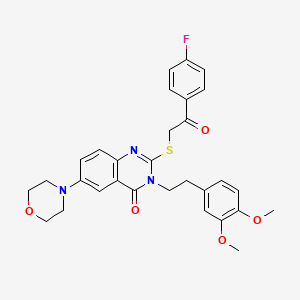

The study by Gu et al highlights the anti-fibrotic potential of 5-AP derivatives. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, fourteen derivatives demonstrated better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Two promising compounds are:

These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

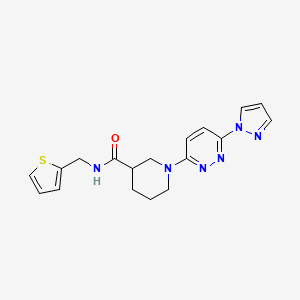

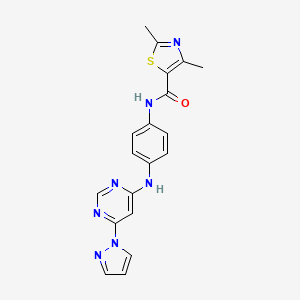

Medicinal Chemistry and Drug Discovery

The pyrimidine moiety is considered a privileged structure in medicinal chemistry . Researchers often explore pyrimidine-based compounds due to their diverse biological and pharmaceutical activities. 5-AP derivatives could serve as building blocks for novel drug development.

Antimicrobial Properties

Pyrimidine derivatives, including 5-AP, have shown antimicrobial activity . Further investigations could explore their potential as antibacterial or antifungal agents.

Antiviral Applications

Similar to antimicrobial properties, pyrimidine-based compounds exhibit antiviral effects . Researchers might explore 5-AP derivatives as potential antiviral agents.

Antitumor Potential

Pyrimidine derivatives have been investigated for their antitumor properties . While more research is needed, 5-AP derivatives could be explored in cancer therapy.

Other Biological Activities

Beyond the mentioned fields, researchers could investigate 5-AP derivatives for additional activities, such as anti-inflammatory effects or enzyme inhibition.

Gu, Y.-F., Zhang, Y., Yue, F.-L., Li, S.-T., Zhang, Z.-Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226

作用機序

Safety and Hazards

将来の方向性

The future directions in the study of aminopyridines involve the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity . This includes exploring the reasons for their wide potential and synthesizing different types of aminopyridine derivatives .

特性

IUPAC Name |

2-(5-aminopyridin-2-yl)-5-phenyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-11-6-7-13(16-9-11)18-14(19)8-12(17-18)10-4-2-1-3-5-10/h1-7,9H,8,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXQIAAGTRJYPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=NC=C(C=C2)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2560176.png)

![1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone](/img/structure/B2560178.png)

![N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide](/img/structure/B2560179.png)

![(5-Bromofuran-2-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2560184.png)

![1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2560185.png)

![3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2560186.png)

![2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid](/img/structure/B2560187.png)